molecular formula C15H24N2O4 B2762209 2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetic Acid CAS No. 851170-86-0

2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetic Acid

Cat. No. B2762209
CAS RN: 851170-86-0
M. Wt: 296.367
InChI Key: IIQNJDSMFUHQBW-UHFFFAOYSA-N
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Description

The compound “2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetic Acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

  • Synthetic Intermediates and Catalysis : The synthesis of related compounds like 1,4-Dioxaspiro[4.5]decan-8-one has shown their importance as bifunctional synthetic intermediates used in pharmaceutical intermediates, liquid crystals, and insecticides. The optimization of reaction conditions, such as using acetic acid as a catalyst, has led to improved yields and reduced reaction times, demonstrating the compound's role in synthetic efficiency and catalytic processes (Zhang Feng-bao, 2006).

  • Biologically Active Compounds Synthesis : The compound and its derivatives have been utilized in the synthesis of biologically active compounds through methods such as the Ugi reaction. This approach has led to novel classes of compounds with potential biological activities, showcasing the compound's versatility in drug discovery and pharmaceutical chemistry (Mahboobe Amirani Poor et al., 2018).

  • Mechanochemical Applications : The exploration of mechanochemistry, particularly with related compounds like ibuprofen, which shares a similar structural component (isobutyl group), has been studied for potential applications in detoxification of expired pharmaceuticals. This research highlights the broader implications of the compound's structure in sustainable chemistry and environmental applications (S. Andini et al., 2012).

  • Biolubricant Development : Derivatives of the compound have been synthesized from oleic acid, leading to novel compounds with potential as biolubricants. This application demonstrates the compound's relevance in developing environmentally friendly lubricants, further showcasing its versatility beyond pharmaceuticals (Y. S. Kurniawan et al., 2017).

  • Conformational Studies for Drug Design : The structural analysis and synthesis of diazaspiro[4.5]decanes have provided insights into conformationally restricted pseudopeptides, contributing to drug design and development. Such studies underline the importance of the compound's structural motif in medicinal chemistry (M. Fernandez et al., 2002).

Safety and Hazards

Without specific studies or data, it’s difficult to provide accurate information about the safety and hazards associated with this compound .

Future Directions

Future research could focus on elucidating the synthesis, structure, reactivity, mechanism of action, and safety profile of this compound. This would involve detailed laboratory studies and potentially computational modeling .

properties

IUPAC Name

2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4/c1-4-14(2,3)10-5-7-15(8-6-10)12(20)17(9-11(18)19)13(21)16-15/h10H,4-9H2,1-3H3,(H,16,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQNJDSMFUHQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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